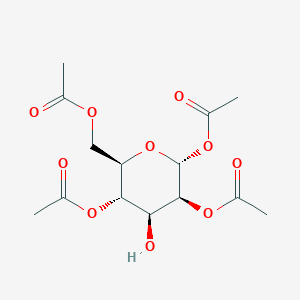

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose

説明

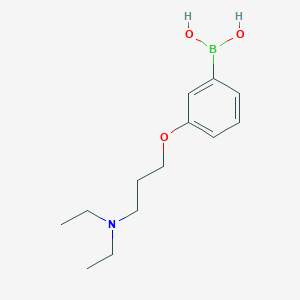

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is a complex carbohydrate compound . It has an empirical formula of C14H20O10 and a molecular weight of 348.30 . It’s often used in biomedical research related to understanding carbohydrate-protein interactions, specifically pertaining to infectious diseases and potential antiviral drug development .

Synthesis Analysis

The synthesis of 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose involves a multistep reaction . The method for obtaining it was originally presented by Helferich and Zirner and involved a multistep reaction that eventually led to a mixture of hemiacetal (1-OH derivative) and 2, from which the latter could be isolated in pure form by crystallization in a modest yield of 27% .Molecular Structure Analysis

The molecular structure of 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is represented by the SMILES stringCC(=O)OC[C@H]1OC(O)C@@H=O)C@@H=O)[C@@H]1OC(C)=O . Chemical Reactions Analysis

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose presents as an effective guardian in the formation of glycosides and glycosylated steroids . The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations .Physical And Chemical Properties Analysis

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is a solid substance . It has a melting point of 92-95 °C . It should be stored at a temperature of 2-8°C .科学的研究の応用

Synthesis of Substituted D-Mannoses

1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose is a key intermediate in the synthesis of various 3-O-substituted D-mannoses. These include compounds like 3-O-methyl-D-mannose and 3-O-α-D-mannopyranosyl-D-mannose, which have significant potential in carbohydrate chemistry and biochemistry applications (Ponpipom, 1977).

Structural Properties

The crystal structures of derivatives of 1,2,4,6-Tetra-O-acetyl-α-D-mannopyranose have been studied to understand the effects of O-acetylation on the molecular structure. O-acetylation influences bond lengths and angles in the molecule, which is crucial for determining its reactivity and interactions in various biochemical contexts (Turney, Zhang, Oliver, & Serianni, 2019).

Intermediate for Membrane Modifiers

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose serves as an intermediate in modifying the amino function of 2-amino-2-deoxy-D-mannopyranose. This modification is significant in the context of neoplastic control, as it can influence the properties of cell membranes in cancer cells (Angelino, Bernacki, Sharma, Dodson-Simmons, & Korytnyk, 1995).

Synthesis of β-D-Mannose Orthoacetates

The synthesis of β-D-mannose orthoacetates using 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose is significant for carbohydrate chemistry. These orthoacetates have applications in the synthesis of various complex carbohydrates and glycoconjugates (Mazurek & Perlin, 1965).

Precursor for FDG Synthesis

This compound is a precursor for the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose (FDG), used in PET imaging. FDG is a crucial molecule in medical imaging, particularly in oncology, for the detection and monitoring of cancer (Toyokuni et al., 2004).

Synthesis of 3-Thiomannoside

An efficient synthesis of a novel 3-thiomannoside derivative starting from 1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose has been developed, showcasing the versatility of this compound in synthesizing sulfur-containing carbohydrates (Comba et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl bromide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

[(2R,3S,4S,5S,6R)-3,5,6-triacetyloxy-4-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)11(19)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXTUPCIMUQWAO-BJJPWKGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,6-Tetra-O-acetyl-a-D-mannopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)acetamide](/img/structure/B1459713.png)

![3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1459718.png)

![4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B1459719.png)

![[Ul-13C12]sucrose](/img/structure/B1459720.png)

![1-[(2,5-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1459722.png)

![1H,4H,6H,7H-pyrano[4,3-c]pyrazole hydrochloride](/img/structure/B1459728.png)